2-(3-Methylisoxazol-5-yl)acetonitrile
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Overview
Description
Synthesis Analysis
2-(3-Methylisoxazol-5-yl)acetonitrile is produced through various chemical reactions such as the reaction between 3-methyl-5-aminoisoxazole and acetic anhydride or the reaction between 3-methyl-5-hydroxyisoxazole and cyanogen bromide. The product is then subjected to purification techniques such as crystallization, recrystallization, and chromatography.Molecular Structure Analysis
The molecular formula of this compound is C6H6N2O, and its molecular weight is 122.12 g/mol. The InChI key is PLWQNSRWYPPKMY-UHFFFAOYSA-N.Physical and Chemical Properties Analysis
This compound is a white to yellowish powder with a melting point of 101-103°C. This compound has a solubility of around 60 mg/mL in water and is soluble in most organic solvents. It has a molecular weight of 112.10 g/mol, a density of 1.238 g/cm3, and a boiling point of 312.8 °C.Scientific Research Applications
Synthesis of Novel Neuroreceptor Ligands Research into novel 4,5-dihydro-3-methylisoxazolyl derivatives, structurally related to epiboxidine, involved the use of 2-(3-Methylisoxazol-5-yl)acetonitrile in 1,3-dipolar cycloaddition reactions. These compounds were investigated for their binding affinity at neuronal nicotinic acetylcholine receptors, contributing to our understanding of receptor-ligand interactions and the design of potential therapeutic agents (Dallanoce et al., 2009).
Development of Antibacterial Agents Compounds containing the 5-Methylisoxazol moiety, synthesized from this compound, have shown promising antibacterial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, highlighting their potential in the development of new antibacterial drugs (Hui et al., 2002).
Cancer Cell Line Inhibition The synthesis of novel compounds incorporating this compound has been explored for their inhibitory effects on cancer cell lines. These studies contribute to the ongoing search for more effective cancer therapies by identifying compounds with potential cytotoxic properties against various cancer cells (Şenkardeş et al., 2020).
Antifungal Agent Development A novel series of compounds derived from this compound were synthesized and evaluated for their antifungal properties. This research aids in the development of new antifungal agents by providing insights into the structure-activity relationships of these compounds (Shelke et al., 2014).
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that 2-(3-Methylisoxazol-5-yl)acetonitrile may have potential applications in future drug discovery and development efforts.
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Nevertheless, the most broadly researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The presence of the isoxazole ring in the compound suggests that it may influence a variety of biochemical pathways, given the widespread use of isoxazole-containing compounds in drug discovery .
Pharmacokinetics
Result of Action
Given the presence of the isoxazole ring, it can be inferred that the compound may have significant biological interests .
Action Environment
Biochemical Analysis
Biochemical Properties
2-(3-Methylisoxazol-5-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations that are essential for cellular functions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions are typically characterized by the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of target genes. These effects on cellular metabolism and gene expression can have significant implications for cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound may bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . This binding can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes, which can affect the metabolism of other compounds. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation or protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including cell death or tissue damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological effect without causing toxicity. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression. The subcellular localization of the compound is essential for its biological activity and its ability to modulate cellular processes.
Properties
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWQNSRWYPPKMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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